5-bromonaphthalene-2-sulfonyl Chloride
Overview
Description
5-Bromonaphthalene-2-sulfonyl Chloride is an organic compound with the molecular formula C10H6BrClO2S. It is a derivative of naphthalene, where a bromine atom is attached to the fifth position and a sulfonyl chloride group is attached to the second position of the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromonaphthalene-2-sulfonyl Chloride typically involves the bromination of naphthalene followed by sulfonation and chlorination. The process can be summarized as follows:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the fifth position.
Sulfonation: The brominated naphthalene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group at the second position.
Chlorination: Finally, the sulfonic acid derivative is converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromonaphthalene-2-sulfonyl Chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration, while halogens like chlorine and bromine are used for halogenation.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-Bromonaphthalene-2-sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the synthesis of biologically active molecules and as a labeling reagent for biomolecules.
Medicine: Utilized in the development of pharmaceutical compounds and as a building block for drug synthesis.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromonaphthalene-2-sulfonyl Chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The bromine atom also influences the reactivity of the compound by directing electrophilic substitution to specific positions on the naphthalene ring.
Comparison with Similar Compounds
Similar Compounds
5-Chloronaphthalene-2-sulfonyl Chloride: Similar structure but with a chlorine atom instead of bromine.
5-Fluoronaphthalene-2-sulfonyl Chloride: Similar structure but with a fluorine atom instead of bromine.
5-Iodonaphthalene-2-sulfonyl Chloride: Similar structure but with an iodine atom instead of bromine.
Uniqueness
5-Bromonaphthalene-2-sulfonyl Chloride is unique due to the presence of the bromine atom, which imparts specific reactivity and selectivity in chemical reactions. The bromine atom is larger and more polarizable than chlorine and fluorine, making it more reactive in certain types of reactions. Additionally, the sulfonyl chloride group provides a versatile handle for further functionalization, making this compound valuable in various synthetic applications.
Properties
IUPAC Name |
5-bromonaphthalene-2-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQOEYBXLJPJOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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